molecular formula C17H18N2O3S B4187157 N-(2-methylphenyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide

N-(2-methylphenyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide

Cat. No. B4187157
M. Wt: 330.4 g/mol
InChI Key: AOENGEMKZXGRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, making it an important tool for studying the mechanisms of action of different biological systems.

Mechanism of Action

N-(2-methylphenyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide acts as an inhibitor of various biological systems, including ion channels and transporters. It has been found to inhibit the activity of the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. This inhibition leads to an increase in serotonin levels, which can have a range of effects on mood and behavior.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide has been found to have various biochemical and physiological effects, including the inhibition of ion channels and transporters, the modulation of neurotransmitter release, and the regulation of intracellular signaling pathways. These effects make N-(2-methylphenyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide an important tool for studying the mechanisms of action of various biological systems.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide has several advantages for use in lab experiments, including its ability to selectively inhibit specific biological systems and its relatively low toxicity. However, it also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for the use of N-(2-methylphenyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide in scientific research. One potential area of research is the development of more selective inhibitors of specific biological systems. Another potential area of research is the use of N-(2-methylphenyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide in the development of new drugs for the treatment of various disorders, including depression and anxiety. Additionally, the use of N-(2-methylphenyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide in combination with other drugs may provide new insights into the mechanisms of action of these drugs and their potential for treating various disorders.

Scientific Research Applications

N-(2-methylphenyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide has been extensively used in scientific research as a tool for studying various biological systems. It has been found to have a wide range of applications, including the study of ion channels, neurotransmitter transporters, and G protein-coupled receptors. N-(2-methylphenyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide has also been used to study the mechanisms of action of various drugs, including antidepressants and antipsychotics.

properties

IUPAC Name

N-(2-methylphenyl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12-4-2-3-5-16(12)19-23(21,22)15-8-6-13(7-9-15)14-10-17(20)18-11-14/h2-9,14,19H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOENGEMKZXGRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3CC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
N-(2-methylphenyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide

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